molecular formula C34H50N4O8 B12756999 (1'S,2'S,12S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane CAS No. 180968-35-8

(1'S,2'S,12S,15R)-15-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane

Cat. No.: B12756999
CAS No.: 180968-35-8
M. Wt: 642.8 g/mol
InChI Key: VWFACMZZIZWUON-VZNYXHRGSA-N
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Description

The compound “(1’S,2’S,12S,15R)-15-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct functionalization of the molecule. Common synthetic routes may include:

    Formation of the core structure: This step involves the construction of the paracyclophane ring system through cyclization reactions.

    Functionalization: Introduction of various functional groups such as hydroxyl, amino, and carbonyl groups using reagents like Grignard reagents, organolithium compounds, and protecting groups like tert-butoxycarbonyl (Boc).

    Final assembly: Coupling of the functionalized intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Protecting groups: Boc, Fmoc

    Coupling reagents: EDC, DCC

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Potential medical applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if the compound is a receptor modulator, it may bind to the receptor and alter its conformation, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1’S,2’S,12S,15R)-15-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-13-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxa-11,14-dioxo(17)paracyclophane analogs: Compounds with similar core structures but different functional groups.

    Cyclophane derivatives: Compounds with similar ring systems but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific functionalization and the presence of multiple reactive sites, which can be exploited for various chemical transformations and applications.

Properties

CAS No.

180968-35-8

Molecular Formula

C34H50N4O8

Molecular Weight

642.8 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.2.2]tricosa-1(21),19,22-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C34H50N4O8/c1-23(2)28-31(40)35-15-16-43-17-18-44-19-20-45-26-13-11-25(12-14-26)22-36-29(32(41)38-28)30(39)27(21-24-9-7-6-8-10-24)37-33(42)46-34(3,4)5/h6-14,23,27-30,36,39H,15-22H2,1-5H3,(H,35,40)(H,37,42)(H,38,41)/t27-,28-,29+,30+/m0/s1

InChI Key

VWFACMZZIZWUON-VZNYXHRGSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2

Canonical SMILES

CC(C)C1C(=O)NCCOCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)C=C2

Origin of Product

United States

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